molecular formula C8H6BrN3O2 B1613184 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-20-4

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1613184
CAS No.: 1000340-20-4
M. Wt: 256.06 g/mol
InChI Key: OAVGDDMDWNKGOE-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a versatile chemical intermediate designed for antimicrobial and drug discovery research. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. This particular compound is functionalized with bromo and nitro groups, which are excellent handles for further structural diversification via cross-coupling and substitution reactions to create novel derivatives for biological evaluation. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant potential in pharmaceutical research. They have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are critical targets in oncology . Furthermore, this scaffold has shown high efficacy as an inhibitor of Human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS) . Recent advances also highlight its application in creating novel antimicrobial agents and highly potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target for Alzheimer's disease therapeutics . The strategic substitution pattern on this core compound makes it a valuable building block for constructing targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all materials in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVGDDMDWNKGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646867
Record name 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-20-4
Record name 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Scaffold Construction

The pyrrolo[2,3-b]pyridine core is generally constructed via cyclization reactions involving substituted aminopyridines or pyridine derivatives. The methyl group at position 6 is typically introduced early in the synthesis or via selective methylation of the pyridine ring.

Bromination at the 3-Position

Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions. For example, bromination of the pyrrolo[2,3-b]pyridine core or its derivatives in solvents like DMF at around 80°C for 12 hours leads to selective substitution at the 3-position with yields around 70-75% and high purity (>95%).

Introduction of the Nitro Group at the 5-Position

Nitration of the pyrrolo[2,3-b]pyridine scaffold is typically performed using nitrating agents such as nitric acid or mixed acid systems under carefully controlled conditions to avoid over-nitration or degradation. The nitro group is introduced at the 5-position, which is activated due to the electronic properties of the scaffold.

Methylation at the 6-Position

Methylation at the 6-position can be achieved by treatment with methyl iodide (MeI) and a strong base such as sodium hydride (NaH) in anhydrous solvents. This step is often performed before or after nitration depending on the synthetic sequence to optimize yield and regioselectivity.

Representative Synthetic Procedure

A general synthetic sequence for 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves:

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Notes
Methylation NaH, MeI, anhydrous THF 0°C to RT 3-6 hours 70-80 >95 Base-mediated alkylation
Nitration HNO3/H2SO4 or mixed acid 0-5°C 1-2 hours 60-75 >90 Controlled to avoid over-nitration
Bromination NBS, DMF 80°C 12 hours 70-75 >95 Selective for 3-position
Purification Silica gel chromatography (hexanes/EtOAc) Ambient - - >95 Essential for removing side-products

Mechanistic Insights and Reaction Monitoring

  • Bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile selectively attacks the activated 3-position due to electronic effects from the methyl and nitro substituents.
  • Nitration is regioselective for the 5-position, influenced by the electron density distribution on the heterocyclic ring.
  • Reaction progress is typically monitored by thin-layer chromatography (TLC) using solvent systems such as ethyl acetate/hexanes (1:1 v/v), with distinct Rf values for starting materials and products.
  • Purity and structure confirmation are achieved by ^1H and ^13C NMR spectroscopy, with characteristic chemical shifts for protons adjacent to substituents, and by mass spectrometry.

Research Findings and Comparative Studies

  • Research shows that protecting groups on the nitrogen (e.g., tosyl or benzoyl) can be used to improve regioselectivity during cross-coupling or substitution reactions, but for the direct preparation of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, such protection is often unnecessary.
  • The bromine substituent at the 3-position serves as a versatile handle for further functionalization via Suzuki or Sonogashira couplings, highlighting the importance of obtaining the brominated intermediate in high yield and purity.
  • Optimization of reaction times and stoichiometry is critical to minimize side reactions such as over-bromination or decomposition, with yields typically ranging from 60-75% for the bromination step.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Yield (%) Key Observations References
Methylation NaH, MeI, THF, 0°C to RT 70-80 Efficient alkylation at 6-position
Nitration HNO3/H2SO4, 0-5°C 60-75 Regioselective nitration at 5-position
Bromination NBS, DMF, 80°C, 12 h 70-75 Selective bromination at 3-position
Purification Silica gel chromatography (hexanes/EtOAc) - Essential for high purity (>95%)

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), acetonitrile, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperature.

    Oxidation: Potassium permanganate, water, room temperature or elevated temperature.

Major Products Formed

    Substitution: 3-substituted-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.

    Reduction: 3-bromo-6-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: 3-bromo-6-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a critical building block in the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases. The presence of the nitro group allows for bioreduction to form reactive intermediates that can interact with biological targets, making it a valuable pharmacophore in drug discovery.

Antimicrobial Activity : Recent studies have demonstrated its antimicrobial properties against several pathogens. For instance:

MicroorganismActivityReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Acinetobacter baumanniiEffective against resistant strains

These findings suggest that this compound could be developed into new antimicrobial agents.

Organic Synthesis

Intermediate in Synthesis : 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is utilized as an intermediate in the synthesis of complex organic molecules and other heterocyclic compounds. Its ability to participate in various chemical reactions—such as substitution, reduction, and oxidation—makes it versatile for synthetic chemists.

Chemical Reactions : The compound undergoes several types of reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Reduction Reactions : The nitro group can be reduced to an amino group using agents like palladium on carbon.
  • Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes.

Biological Studies

Mechanisms of Action : Research indicates that the compound interacts with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that engage with cellular components. The bromine and methyl groups contribute to binding affinity and specificity towards various enzymes and receptors.

Industrial Applications

Agrochemicals and Dyes : Beyond medicinal uses, 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine finds applications in developing agrochemicals and dyes. Its unique chemical properties allow it to serve as a precursor for synthesizing compounds used in agriculture and industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine with structurally related compounds, emphasizing substituent effects on reactivity, stability, and applications:

Compound Name Substituents Key Properties/Applications References
3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 3-Br, 6-CH₃, 5-NO₂ High electrophilicity due to NO₂; methyl group enhances lipophilicity. Intermediate for drug discovery.
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) 5-Br, 3-(pyridin-3-ylethynyl) Ethynyl group enables π-stacking; used in kinase inhibitor synthesis. Yield: 75% .
5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c) 5-Br, 3-(3-MeO-C₆H₄-ethynyl) Methoxy group improves solubility; lower yield (51%) due to steric hindrance .
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-Br, 6-CH₃, 3-COOH Carboxylic acid enables metal coordination; used in chelating agent design .
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine 3-Br, 5-I Dual halogenation facilitates cross-coupling (e.g., Suzuki-Miyaura reactions) .

Reactivity and Functionalization

  • Bromine Reactivity : The bromine at position 3 in the target compound allows for palladium-catalyzed cross-coupling reactions (e.g., with boronic acids or alkynes), similar to compounds 20b–20d . However, the presence of a nitro group at position 5 may deactivate the ring toward further electrophilic substitution.
  • Nitro Group Reduction : Unlike 3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine (), which is reduced to an amine under hydrogenation (Raney Ni/H₂), the methyl and bromine substituents in the target compound could sterically hinder reduction efficiency .

Physicochemical Properties

  • Solubility : The nitro and bromine groups in the target compound reduce aqueous solubility compared to analogues with polar substituents (e.g., 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid ) .
  • Thermal Stability : Nitro-substituted pyrrolopyridines (e.g., 3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine ) are prone to decomposition under prolonged heating, suggesting similar limitations for the target compound .

Biological Activity

3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a pyridine ring fused to a pyrrole ring, with the presence of bromine, methyl, and nitro groups enhancing its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is characterized by the following features:

  • Pyrrole and Pyridine Fusion : This unique structural arrangement contributes to its chemical properties.
  • Functional Groups : The bromine, methyl, and nitro groups influence its reactivity and biological interactions.

The biological activity of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups enhance the compound's binding affinity to various enzymes and receptors, modulating biological pathways effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine against a range of pathogens:

Microorganism Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Acinetobacter baumanniiEffective against resistant strains

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Activity

The compound has shown promise in anticancer research. It acts on various cancer cell lines by inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.4 ± 4.7
H460 (Lung Cancer)8.0

These results indicate that 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine may be effective against multiple types of cancer cells.

Comparative Analysis

To understand the unique properties of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, it is useful to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineLacks bromine; reduced reactivityLower antimicrobial activity
3-Bromo-1H-pyrrolo[2,3-b]pyridineLacks methyl and nitro groupsReduced binding affinity
5-Nitro-1H-pyrrolo[2,3-b]pyridineLacks both bromine and methyl groupsSignificantly different chemical properties

The presence of all three functional groups in 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine enhances its versatility in chemical reactions and therapeutic applications.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antibacterial Activity Study : A study demonstrated that derivatives of pyrrolopyridines exhibited potent antibacterial effects against ESKAPE pathogens. The study found that modifications to the structure significantly impacted activity levels, suggesting a tailored approach for drug development using this scaffold .
  • Anticancer Research : Research indicated that compounds derived from pyrrole structures showed enhanced activity against various cancer cell lines compared to traditional chemotherapeutics. This study emphasized the potential for developing targeted therapies based on structural modifications .

Q & A

Q. What computational methods predict the regiochemical outcomes of electrophilic substitutions on this heterocycle?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potentials and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent effects, predicting regioselectivity in halogenation or nitration reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

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